molecular formula C12H17BrO2S B1323373 (3-Bromophenyl)(2,2-diethoxyethyl)sulfane CAS No. 17347-29-4

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane

Cat. No.: B1323373
CAS No.: 17347-29-4
M. Wt: 305.23 g/mol
InChI Key: MOPQTTCHAQKKMZ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organosulfur compound featuring a bromine substituent at the meta position of the phenyl ring and a 2,2-diethoxyethyl sulfide moiety. The diethoxyethyl group enhances solubility in organic solvents, making it a versatile intermediate in heterocyclic synthesis, such as benzothiophene derivatives .

Properties

IUPAC Name

1-bromo-3-(2,2-diethoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPQTTCHAQKKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC(=CC=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618377
Record name 1-Bromo-3-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17347-29-4
Record name 1-Bromo-3-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane typically involves the reaction of 3-bromophenyl thiol with 2,2-diethoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfur atom can form bonds with various nucleophiles. These interactions can lead to the formation of new chemical entities with potential biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism :

  • The bromine position (ortho, meta, para) significantly influences reactivity. For example, (2-Bromophenyl)(2,2-diethoxyethyl)sulfane undergoes cyclization with polyphosphoric acid (PPA) to form 7-bromobenzo[b]thiophene, a key intermediate in pharmaceuticals . The meta isomer may exhibit distinct cyclization pathways due to electronic effects, though experimental data is lacking.
  • Para-substituted analogs (e.g., 4-bromo) are more stable under storage but may exhibit slower reaction kinetics in electrophilic substitutions compared to ortho isomers .

Functional Group Variations: Replacement of bromine with chlorine (as in the 4-chloro derivative) reduces molecular weight and alters lipophilicity, impacting bioavailability in drug design .

Synthetic Utility :

  • Diethoxyethyl sulfides are commonly used in C–H activation and cross-coupling reactions. For example, (2-Bromophenyl)(2,2-diethoxyethyl)sulfane serves as a substrate for palladium-catalyzed couplings to form biaryl structures .
  • The meta-bromo variant may participate in similar reactions, but steric hindrance from the bromine position could affect regioselectivity.

Biological Activity

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane is a compound of significant interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various domains, including medicine and material science.

Chemical Structure and Properties

The compound consists of a bromophenyl group linked to a diethoxyethyl sulfide moiety. Its molecular structure allows for various chemical transformations, making it a versatile tool in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. The bromophenyl group can engage in electrophilic aromatic substitution reactions , while the sulfur atom can form bonds with nucleophiles, facilitating redox reactions. These interactions can lead to the formation of new chemical entities with potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Effects

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at certain concentrations, highlighting its potential as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism involved the activation of caspases and the generation of reactive oxygen species (ROS), which are known to play critical roles in cancer cell death.
  • Mechanistic Insights :
    • Further research focused on understanding the molecular targets of the compound. It was found to interact with specific kinases involved in cell cycle regulation, suggesting that it may disrupt normal cellular functions in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis,
MechanismInteraction with kinases; ROS generation, ,

Applications in Research and Industry

  • Synthetic Chemistry : The compound serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development : Ongoing research is exploring its potential therapeutic properties, particularly in treating infections and cancer.
  • Material Science : Its unique chemical properties are being investigated for applications in developing new materials with specialized functions.

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